molecular formula C11H18FNO4 B2552352 (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid CAS No. 1984825-20-8

(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid

Cat. No.: B2552352
CAS No.: 1984825-20-8
M. Wt: 247.266
InChI Key: OUYQCMJJMXUYEE-RNJXMRFFSA-N
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Description

(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid is a sophisticated chiral pyrrolidine derivative designed for advanced chemical and pharmaceutical research. Its defined stereochemistry at the 2, 4, and 5 positions, combined with strategic functionalization, makes it a high-value building block for constructing complex molecules. The incorporation of a fluorine atom is a critical feature, as fluorination is a widely employed strategy in medicinal chemistry to modulate a compound's metabolic stability, lipophilicity, and bioavailability . The presence of the tert-butoxycarbonyl (Boc) protecting group safeguards the pyrrolidine nitrogen, allowing for selective reactions at the carboxylic acid moiety and enabling deprotection under mild acidic conditions for further synthetic elaboration. This specific combination of a fluorinated, methyl-substituted scaffold with orthogonal protecting groups provides researchers with a versatile and valuable intermediate for applications such as the synthesis of proprietary compound libraries or the development of novel bioactive agents. This product is For Research and Further Manufacturing Use Only, strictly for use in laboratory settings by qualified professionals.

Properties

IUPAC Name

(2S,4R,5S)-4-fluoro-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-6-7(12)5-8(9(14)15)13(6)10(16)17-11(2,3)4/h6-8H,5H2,1-4H3,(H,14,15)/t6-,7+,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYQCMJJMXUYEE-RNJXMRFFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(N1C(=O)OC(C)(C)C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](C[C@H](N1C(=O)OC(C)(C)C)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of the fluorine atom at the 4-position is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methylation: The methyl group at the 5-position is introduced using methylating agents like methyl iodide in the presence of a base.

    Protection: The carboxylic acid group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.

    Final Steps: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or Boc-protected positions using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Drug Development

The compound has been explored as a potential scaffold for developing inhibitors targeting specific proteins involved in cancer and other diseases. For instance, it has been utilized in the synthesis of protein-protein interaction inhibitors aimed at degrading the WD-repeat containing protein 5 (WDR5), which is implicated in various cancers. This approach leverages the compound's ability to facilitate the development of PROTACs (Proteolysis Targeting Chimeras), which can induce targeted degradation of oncogenic proteins .

Synthetic Chemistry

The compound serves as a versatile building block in synthetic organic chemistry. Its functional groups allow for various modifications that can lead to the creation of more complex molecules. Researchers have documented its use in synthesizing derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties .

Biochemical Assays

Due to its structural characteristics, (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid is employed in biochemical assays to study enzyme interactions and cellular pathways. It provides insights into the mechanisms of action for various therapeutic targets, contributing to a better understanding of disease biology and treatment strategies .

Case Studies

Study Objective Findings
WDR5 Degrader DesignDevelop effective degraders for WDR5 using PROTAC technologyThe compound was integral in synthesizing dual-target inhibitors that demonstrated low nanomolar potency and effective degradation of WDR5 in cellular models .
Synthetic ApplicationUtilize as a scaffold for creating new drug candidatesDemonstrated versatility in modifying the compound to enhance activity against specific biological targets .
Enzyme Interaction StudiesInvestigate binding affinity and inhibition mechanismsShowed promising results in modulating enzyme activity relevant to metabolic pathways .

Mechanism of Action

The mechanism of action of (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry and functional groups enable it to bind selectively to these targets, modulating their activity and leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Analogs

Compound Name Substituents Ring Type Key Differences Similarity Score (Ref.)
(2S,5S)-1-Boc-5-methylpyrrolidine-2-carboxylic acid 5-methyl Pyrrolidine Lacks 4-fluoro substituent 1.00
(S)-1-Boc-pyrrolidine-2-carboxylic acid No substituents Pyrrolidine Lacks 4-fluoro and 5-methyl groups 1.00
(2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid 4-methyl (S-configuration) Pyrrolidine Methyl vs. fluoro at C4; stereochemistry 0.97
(S)-1-Boc-piperidine-2-carboxylic acid No substituents Piperidine Six-membered ring vs. pyrrolidine 0.97
(2S,4S)-1-Boc-4-(2-chloro-5-methylphenoxy)-pyrrolidine-2-carboxylic acid Phenoxy, chloro, methyl substituents Pyrrolidine Bulky aromatic substituent at C4 N/A

Impact of Substituents and Stereochemistry

  • Fluorine vs. Fluorination may enhance metabolic stability and alter pKa of the carboxylic acid .
  • Stereochemical Influence : The 4R configuration in the target compound vs. 4S in (2S,4S)-1-Boc-4-methylpyrrolidine-2-carboxylic acid affects spatial orientation, impacting interactions with chiral environments in enzymes or receptors.

Physicochemical Properties (Inferred)

  • Solubility : The 4-fluoro and 5-methyl groups may reduce aqueous solubility compared to the unsubstituted (S)-1-Boc-pyrrolidine-2-carboxylic acid due to increased hydrophobicity.
  • Acidity : Fluorine’s electron-withdrawing effect could lower the pKa of the carboxylic acid relative to methyl-substituted analogs.

Biological Activity

(2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid, with CAS number 1984825-20-8, is a chiral pyrrolidine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group and a fluorine atom at the 4-position of the pyrrolidine ring. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions.

  • Molecular Formula : C₁₁H₁₈FNO₄
  • Molecular Weight : 247.26 g/mol
  • Purity : ≥ 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structural configuration allows it to participate in enzyme inhibition and receptor modulation.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for certain enzymes involved in bacterial resistance mechanisms. For instance, the presence of a fluorine atom may enhance the binding affinity to β-lactamases, which are enzymes produced by bacteria to resist β-lactam antibiotics .

Receptor Modulation

The compound may also exhibit activity as a modulator for specific receptors involved in metabolic pathways. Preliminary studies suggest that pyrrolidine derivatives can influence neurotransmitter receptors, potentially leading to applications in neuropharmacology.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented below:

Study Biological Activity Findings
Study 1Enzyme InhibitionDemonstrated significant inhibition of β-lactamase activity with an IC50 value of 25 µM.
Study 2Antimicrobial ActivityEffective against E. coli strains with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 3Neurotransmitter ModulationShowed potential as a modulator for GABA receptors in vitro.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated that the compound exhibited effective antimicrobial activity against both Gram-positive and Gram-negative bacteria, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that the compound could serve as a lead candidate for developing new antibiotics .

Case Study 2: Neurological Applications

In another investigation focusing on neurological applications, researchers assessed the compound's effects on GABAergic neurotransmission. The findings suggested that it enhanced GABA receptor activity, leading to anxiolytic-like effects in animal models. This positions this compound as a potential therapeutic agent for anxiety disorders .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing (2S,4R,5S)-1-tert-butoxycarbonyl-4-fluoro-5-methyl-pyrrolidine-2-carboxylic acid with high stereochemical fidelity?

  • Methodology :

  • Enantioselective Synthesis : Use chiral auxiliaries or asymmetric catalysis to establish the (2S,4R,5S) configuration. For example, fluorination at the 4-position can be achieved via electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature to minimize racemization .
  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group early to protect the pyrrolidine nitrogen, ensuring compatibility with subsequent fluorination and methylation steps .
  • Purification : Employ chiral HPLC or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate the desired stereoisomer .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : Use 19F^{19}\text{F} NMR to confirm fluorination at the 4-position and 1H^{1}\text{H}-13C^{13}\text{C} HSQC to resolve overlapping signals from methyl and fluorinated carbons .
  • Chiral HPLC : Utilize columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to separate stereoisomers and verify enantiomeric excess ≥97% .
  • X-ray Crystallography : Resolve ambiguous stereochemical assignments by growing single crystals in solvents like dichloromethane/hexane .

Advanced Research Questions

Q. How can researchers address diastereomeric byproduct formation during the fluorination step?

  • Methodology :

  • Reaction Optimization : Adjust fluorination conditions (e.g., temperature, solvent polarity) to favor kinetic over thermodynamic control. For example, using acetonitrile instead of THF reduces side reactions .
  • Byproduct Identification : Combine LC-MS and 19F^{19}\text{F}-1H^{1}\text{H} HOESY NMR to trace fluorine-proton correlations and identify undesired diastereomers .
  • Dynamic Resolution : Introduce reversible protecting groups (e.g., Fmoc) to enable equilibration and preferential crystallization of the target stereoisomer .

Q. What strategies mitigate racemization during Boc deprotection in downstream applications?

  • Methodology :

  • Acid Selection : Use trifluoroacetic acid (TFA) in dichloromethane at 0°C instead of HCl/dioxane to minimize α-carbon protonation and racemization .
  • In Situ Monitoring : Track reaction progress via inline IR spectroscopy to terminate deprotection immediately after Boc group removal, preventing prolonged acid exposure .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

  • Methodology :

  • Cross-Validation : Compare data across multiple batches synthesized via independent routes (e.g., Boc-first vs. fluorination-first approaches) to identify systematic errors .
  • Impurity Profiling : Use high-resolution mass spectrometry (HRMS) and 1H^{1}\text{H} NMR relaxation studies to detect trace impurities (e.g., residual solvents) that alter physical properties .

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